Product packaging for O-Benzyl-(D)-serine benzyl ester(Cat. No.:CAS No. 1279200-11-1)

O-Benzyl-(D)-serine benzyl ester

Cat. No.: B3096299
CAS No.: 1279200-11-1
M. Wt: 285.34 g/mol
InChI Key: ZYSSRDBCZVJBPQ-MRXNPFEDSA-N
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Description

Significance in Stereoselective Organic Synthesis and Amino Acid Chemistry

The synthesis of molecules with a specific three-dimensional arrangement, known as stereoselective synthesis, is a cornerstone of modern pharmaceutical and materials science. The biological activity of drugs and other bioactive molecules is often dictated by their precise stereochemistry. O-Benzyl-(D)-serine benzyl (B1604629) ester is significant in this context as it provides a source of a specific D-amino acid, a less common enantiomer than the naturally occurring L-amino acids.

A primary challenge in this area is the prevention of racemization—the formation of an equal mixture of both enantiomers, which can nullify the desired biological effect. Research has focused on developing synthetic methods that preserve the enantiomeric purity of chiral building blocks. For instance, the preparation of amino acid benzyl esters, including serine derivatives, has been optimized by using specific solvents like cyclohexane (B81311) to facilitate water removal during the reaction without causing racemization, a common problem with other solvents like toluene (B28343). researchgate.netunimi.itresearchgate.net The synthesis of the racemic version of the compound's hydrochloride salt has been achieved through the hydrogenation of a precursor, 2-azido-3-benzyloxypropionic acid benzyl ester, which underscores the methods used to create such structures. prepchem.com

Role as a Protected D-Amino Acid Building Block

In multi-step chemical syntheses, such as the assembly of peptides, it is crucial to temporarily mask reactive functional groups to prevent unwanted side reactions. This is achieved using "protecting groups." O-Benzyl-(D)-serine benzyl ester is a fully protected amino acid, meaning its three reactive sites—the amino group, the carboxyl group, and the side-chain hydroxyl group—are all accounted for.

Specifically, this compound features two key protecting groups:

O-Benzyl Ether: The hydroxyl group (-OH) on the serine side chain is protected as a benzyl ether (-OCH₂Ph). This is critical because the free hydroxyl group could otherwise interfere with peptide coupling reactions. nih.govpeptide.com

Benzyl Ester: The carboxylic acid group (-COOH) is protected as a benzyl ester (-COOCH₂Ph). This prevents the acid from reacting while the amino group is engaged in forming a new peptide bond. unimi.it

The amino group (-NH₂) is free in this particular compound, ready to be coupled with another amino acid or to have a temporary protecting group like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) installed for use in standard peptide synthesis protocols. peptide.comrsc.org The inclusion of D-amino acids like D-serine into peptides is a key strategy in drug design to increase their stability against enzymatic degradation and to modulate their interaction with biological targets. chemimpex.com The benzyl groups are advantageous as they can typically be removed under relatively mild conditions, such as catalytic hydrogenolysis, at the end of the synthesis. peptide.comorganic-chemistry.org

Protecting Groups in this compound
Protecting GroupFunctionTypical Removal MethodReference
O-Benzyl EtherProtects the side-chain hydroxyl group.Hydrogenolysis (e.g., H₂, Pd/C) peptide.comorganic-chemistry.org
Benzyl EsterProtects the carboxylic acid group.Hydrogenolysis (e.g., H₂, Pd/C) peptide.comorganic-chemistry.org

Overview of Current Research Trajectories and Synthetic Applications

The primary application of this compound and its closely related protected forms is as a building block in the synthesis of peptides and other complex molecules. biosynth.comljmu.ac.uk Its use allows for the precise, site-specific incorporation of a D-serine residue, which is valuable in neuroscience research and drug development due to the role of D-serine as a modulator of NMDA receptors in the brain. chemimpex.com

Recent research highlights its utility beyond conventional peptide synthesis. A notable application is in the field of chemoenzymatic synthesis , where chemical and enzymatic methods are combined. In this area, protected serine derivatives are used as substrates for enzymes that catalyze specific bond formations. nih.gov For example, studies have shown that the benzyl ester group on amino acid monomers can enhance their affinity for certain enzymes, like papain, leading to more efficient polymerization. acs.org This approach opens new avenues for creating novel polypeptides and bioactive molecules that are difficult to assemble through purely chemical means. Furthermore, derivatives like O-benzoyl-L-serine have been shown to be excellent substrates for enzymes such as tryptophanase and tyrosine phenol-lyase, demonstrating how the aromatic portion of the protecting group can be leveraged to facilitate specific enzymatic reactions. nih.gov These advanced applications underscore the compound's role as a versatile tool in modern synthetic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO3 B3096299 O-Benzyl-(D)-serine benzyl ester CAS No. 1279200-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2R)-2-amino-3-phenylmethoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c18-16(13-20-11-14-7-3-1-4-8-14)17(19)21-12-15-9-5-2-6-10-15/h1-10,16H,11-13,18H2/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSSRDBCZVJBPQ-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944541
Record name Benzyl O-benzylserinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21948-10-7
Record name Benzyl O-benzylserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21948-10-7
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Chemical Reactivity and Stereoselective Transformation Pathways

Reactions of the Benzyl (B1604629) Ester Moiety

The benzyl ester group provides protection for the carboxylic acid functionality. Its reactivity is characteristic of carboxylic acid esters, with several key transformations enabling its selective manipulation.

The hydrolysis of the benzyl ester to the corresponding carboxylic acid can be accomplished under both acidic and basic conditions, though the mechanisms differ significantly.

Basic Hydrolysis (Saponification): Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521) or potassium hydroxide, the hydrolysis proceeds via a nucleophilic acyl substitution. archive.orgscite.ai The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate, which then collapses, expelling the benzyloxy alkoxide as the leaving group. A final proton transfer yields the carboxylate salt and benzyl alcohol. This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid under the basic conditions. Studies have indicated that benzyl esters hydrolyze more slowly than methyl esters under basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl) in water, the mechanism follows a distinct pathway often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Following a series of proton transfers, benzyl alcohol is eliminated as the leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the free carboxylic acid. All steps in the acid-catalyzed mechanism are equilibria. masterorganicchemistry.com

Condition Mechanism Key Steps Products
Basic (Saponification)Nucleophilic Acyl Substitution1. Nucleophilic attack by OH⁻. 2. Formation of a tetrahedral intermediate. 3. Elimination of the benzyloxy leaving group.Carboxylate salt, Benzyl alcohol
AcidicPADPED1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by H₂O. 3. Proton transfers. 4. Elimination of benzyl alcohol. 5. Deprotonation.Carboxylic acid, Benzyl alcohol

Transesterification is the process of exchanging the benzyl alcohol portion of the ester with a different alcohol. This reaction can also be catalyzed by either acid or base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule replacing water as the nucleophile. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide, generated from the new alcohol, serves as the nucleophile, attacking the ester carbonyl. masterorganicchemistry.com To drive the equilibrium toward the desired product, the reactant alcohol is often used as the solvent. masterorganicchemistry.com

Metal-Catalyzed Transesterification: Milder, more specific conditions can be achieved using metal-based catalysts. For instance, tetranuclear zinc clusters have been shown to effectively promote transesterification reactions under mild conditions, which could be applicable to O-Benzyl-(D)-serine benzyl ester. organic-chemistry.orgorganic-chemistry.org

Selective removal of the benzyl ester in the presence of the O-benzyl ether is a crucial synthetic challenge. While both groups can be cleaved by hydrogenolysis, conditions can be tuned for selectivity.

Catalytic Hydrogenation: This is a common and efficient method for cleaving benzyl esters. scite.ai The reaction involves treating the compound with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). organic-chemistry.orgyoutube.com This process, known as hydrogenolysis, cleaves the carbon-oxygen bond of the ester, releasing the carboxylic acid and toluene (B28343) as a byproduct. youtube.com Transfer hydrogenation, using hydrogen donors like cyclohexene (B86901) or formic acid with a Pd/C catalyst, offers a convenient alternative to using gaseous hydrogen. organic-chemistry.orgrsc.org

Chemoselective Cleavage: Achieving selectivity is paramount. While catalytic hydrogenation often removes both benzyl groups, other reagents offer a path to selective deprotection of the benzyl ester. For example, nickel boride has been reported to chemoselectively cleave benzyl esters while leaving benzyl ethers and other functional groups untouched. organic-chemistry.org This provides a powerful tool for orthogonally manipulating the two protecting groups on the serine derivative.

Deprotection Method Reagents Selectivity Notes Reference
Catalytic HydrogenationH₂, Pd/COften cleaves both benzyl ester and O-benzyl ether. organic-chemistry.org
Transfer HydrogenationCyclohexene, Pd/CAlternative to gaseous H₂, cleaves benzylic groups. rsc.org
Chemoselective CleavageNickel BorideCleaves benzyl ester in the presence of benzyl ether. organic-chemistry.org
Basic HydrolysisNaOH or KOH (aq)Highly selective for the ester over the ether. archive.org

Reactions at the α-Amino Group

With its carboxyl and hydroxyl functions masked, the primary reactivity of this compound lies in its free α-amino group. This nucleophilic site is readily available for a variety of chemical transformations.

Acylation and Amidation Reactions for Peptide Coupling

The free α-amino group of this compound makes it an ideal "amino component" for peptide synthesis. It can react with an "acid component"—an N-protected amino acid whose carboxyl group has been activated—to form a new peptide (amide) bond. This is a cornerstone reaction in solution-phase peptide synthesis. nih.govwikipedia.org

The general process involves the use of coupling reagents to facilitate the formation of the amide bond. wikipedia.org These reagents activate the carboxylic acid of the incoming N-protected amino acid, making it highly susceptible to nucleophilic attack by the α-amino group of the serine ester. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions like racemization. wikipedia.orgwikipedia.org More modern phosphonium- and aminium/uronium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU are also widely employed for their high efficiency and mild reaction conditions.

In a typical coupling reaction, an N-protected amino acid (e.g., Boc-Ala-OH or Fmoc-Ala-OH) is activated and then reacted with this compound to yield a protected dipeptide. windows.net The benzyl ether protecting the serine side chain is stable under these conditions. windows.netnumberanalytics.com Following the coupling, the N-terminal protecting group (e.g., Boc) of the newly formed dipeptide can be removed, allowing for further elongation of the peptide chain. The benzyl ester and O-benzyl groups can be removed later, typically in the final stages of the synthesis via hydrogenolysis. nih.gov

Table 1: Common Coupling Reagents for Peptide Synthesis

Reagent Class Example Reagent Abbreviation
Carbodiimides N,N'-Dicyclohexylcarbodiimide DCC
Carbodiimides N,N'-Diisopropylcarbodiimide DIC
Phosphonium Salts (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOP
Aminium/Uronium Salts (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATU

Reductive Amination for Diaminopropanol Derivatives

The chemical framework of serine can be transformed to produce 2,3-diaminopropanol derivatives, which are valuable chiral building blocks for non-proteinogenic amino acids like 2,3-diaminopropanoic acid (Dap). organic-chemistry.orgchem-station.comresearchgate.net While the α-amino group of this compound can participate in reductive amination with an external aldehyde or ketone, a more powerful transformation involves converting the serine backbone itself.

A synthetic strategy starting from a protected D-serine derivative illustrates this pathway. organic-chemistry.orgchem-station.com The process begins with the reduction of the carboxyl group of a suitably N-protected serine derivative (e.g., N-Fmoc-D-serine) to a primary alcohol, which is then oxidized to an aldehyde (e.g., a Garner's aldehyde analogue). This α-amino aldehyde is a key intermediate.

The crucial step is the reductive amination of this aldehyde. organic-chemistry.orgchem-station.com It is reacted with a primary amine or a sulfonamide in the presence of a reducing agent. This reaction introduces a second amino functionality at the C3 position. The process is often facilitated by a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), which assists in the formation of the intermediate imine before its reduction. organic-chemistry.orgchem-station.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). acs.org This sequence effectively converts the hydroxyl side chain of serine into a new amino group, yielding a protected 2,3-diaminopropanol. The stereochemistry at the α-carbon (C2) is preserved throughout this synthetic sequence. organic-chemistry.orgresearchgate.net

Reactions at the β-Hydroxyl Group (Post O-Benzyl Deprotection or with Alternative O-Protection)

To functionalize the side chain of the serine derivative, the O-benzyl protecting group must first be removed. This is typically achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C), which cleaves the benzyl ether to reveal the primary β-hydroxyl group. youtube.com This deprotection step also removes the benzyl ester, yielding free O-benzyl-(D)-serine. For selective reaction at the β-hydroxyl group, the carboxyl group would need to be re-protected, for instance, as a methyl or ethyl ester. Once the hydroxyl group is accessible, it can undergo a variety of transformations.

Nucleophilic Substitution Reactions to Form Diverse Serine Analogues

The β-hydroxyl group is a poor leaving group. To make it susceptible to nucleophilic substitution, it must first be converted into a good leaving group. mdpi.com This is commonly done by transforming the alcohol into a sulfonate ester, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf). This "activation" step is typically performed by reacting the N- and C-terminally protected serine with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine.

Once activated, the serine derivative is primed for an Sₙ2 reaction. A wide range of nucleophiles can be used to displace the sulfonate ester group, leading to the formation of diverse D-serine analogues with novel side chains, while inverting the stereochemistry at the β-carbon.

Table 2: Examples of Nucleophilic Substitution for Serine Analogue Synthesis

Nucleophile Resulting Side-Chain Functional Group Class of Analogue
Azide (N₃⁻) -CH₂N₃ β-azido-D-alanine
Thiols (R-S⁻) -CH₂SR S-alkyl/aryl-D-cysteine derivatives
Cyanide (CN⁻) -CH₂CN β-cyano-D-alanine
Halides (Br⁻, I⁻) -CH₂Br, -CH₂I β-halo-D-alanines

This pathway provides a powerful method for introducing new functionalities and creating a library of non-natural amino acids from a common serine precursor.

Oxidation Reactions for Functional Group Interconversion

Following the deprotection of the O-benzyl ether, the primary alcohol of the serine side chain can be oxidized to an aldehyde or a carboxylic acid. organic-chemistry.org This functional group interconversion transforms the amino acid into a new class of molecule. The choice of oxidant and reaction conditions determines the final product. organic-chemistry.org

Mild oxidation conditions are required to selectively oxidize the primary alcohol to an aldehyde without affecting the amino group or causing over-oxidation to the carboxylic acid. Reagents like Dess-Martin periodinane (DMP) or procedures like the Swern oxidation (using DMSO and oxalyl chloride) or Parikh-Doering oxidation (using SO₃•pyridine) are effective for this transformation, yielding N-protected 2-amino-3-oxopropanoate derivatives. chem-station.comresearchgate.netnih.gov TEMPO-mediated oxidations also offer a highly chemoselective method for converting primary alcohols to aldehydes. mdpi.com

Stronger oxidizing agents or modified conditions will convert the primary alcohol directly to a carboxylic acid. For example, TEMPO can be used with a co-oxidant like sodium hypochlorite (B82951) to achieve oxidation to the carboxylic acid level. researchgate.net This reaction would transform the N-protected D-serine ester into an N-protected D-aspartic acid β-ester derivative. These oxidation reactions are fundamental for converting the serine scaffold into other important chiral intermediates.

Table 3: Selective Oxidation of Serine Side-Chain

Reagent/System Product Notes
Swern Oxidation (DMSO, (COCl)₂) Aldehyde Mild conditions, avoids over-oxidation. researchgate.net
Dess-Martin Periodinane (DMP) Aldehyde Effective for oxidations on solid-phase. nih.gov
TEMPO/Trichloroisocyanuric acid Aldehyde Highly chemoselective for primary alcohols.
TEMPO/NaOCl Carboxylic Acid Stronger conditions lead to the carboxylic acid. researchgate.net

Stereoselective Dihydroxylation Reactions

The reaction of stereoselective dihydroxylation requires the presence of a carbon-carbon double bond. Therefore, to apply this reaction to this compound, the molecule must first be converted into an α,β-unsaturated amino acid, commonly known as dehydroalanine (B155165) (Dha). mdpi.com

The synthesis of a dehydroalanine derivative from serine typically involves two steps after the initial O-benzyl deprotection. First, the β-hydroxyl group is activated, for instance, by converting it into a tosylate or a carbonate. mdpi.com Second, treatment with a non-nucleophilic base induces an E2 elimination reaction, which removes the activated hydroxyl group and the α-proton to form the C=C double bond of the dehydroalanine derivative.

Intramolecular Rearrangements and Cyclization Reactions to Form Heterocyclic Systems

This compound serves as a versatile chiral building block for the synthesis of various heterocyclic systems through intramolecular rearrangement and cyclization reactions. The presence of multiple reactive functional groups—the amino, carboxyl, and hydroxyl groups, protected as benzyl ether and benzyl ester—allows for a range of strategic ring-closure reactions. These transformations are often stereoselective, capitalizing on the inherent chirality of the starting material to produce enantiomerically enriched or pure heterocyclic products. The specific reaction pathway and resulting heterocyclic scaffold are highly dependent on the nature of the N-substituent and the reaction conditions employed.

N-acylation of the primary amine of this compound provides precursors for a variety of intramolecular cyclization reactions. The nature of the acyl group is critical in directing the cyclization pathway. For instance, the introduction of a haloacetyl group can lead to the formation of morpholinone structures, while other N-acyl derivatives can be prompted to cyclize into different heterocyclic systems.

A key transformation involves the intramolecular cyclization of N-substituted derivatives to yield six-membered heterocyclic rings such as piperidinones and morpholinones. These reactions typically proceed via an initial activation step followed by a nucleophilic attack of a nitrogen or oxygen atom onto an electrophilic carbon center within the same molecule.

One plausible pathway involves the Dieckmann condensation of an N-dicarboalkoxy derivative of this compound. This would lead to the formation of a substituted piperidone. Although not specifically documented for this compound itself, the synthesis of 4-piperidones from primary amines via addition to alkyl acrylates followed by Dieckmann condensation is a well-established method. dtic.mil

Another significant cyclization strategy involves the formation of morpholin-2-ones. This can be conceptualized from an N-chloroacetylated derivative of O-benzyl-(D)-serine. Base-mediated intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chlorine, would lead to the corresponding morpholin-2-one. The synthesis of morpholinones from α-amino acids is a known synthetic strategy.

Furthermore, intramolecular amidation reactions can lead to the formation of lactams. For example, activation of the benzyl ester, perhaps through hydrogenolysis to the carboxylic acid followed by treatment with a coupling agent, could facilitate an intramolecular reaction with the N-substituent to form various lactam structures depending on the length and functionality of the N-acyl chain.

The following tables summarize potential intramolecular cyclization reactions of this compound derivatives to form heterocyclic systems, based on analogous reactions reported in the literature.

Table 1: Potential Intramolecular Cyclization of N-Acyl-O-Benzyl-(D)-serine benzyl ester Derivatives

N-Acyl GroupReagents and ConditionsProposed Heterocyclic ProductPlausible Reaction Type
Chloroacetyl1. Chloroacetyl chloride, base2. NaH, THF(R)-5-(benzyloxymethyl)morpholine-2,3-dioneIntramolecular Williamson ether synthesis followed by lactamization
Acryloyl1. Acryloyl chloride, base2. Base (e.g., NaOEt)Benzyl (R)-1-acryloyl-2-oxopiperidine-3-carboxylateIntramolecular Michael addition
PhthaloylPhthalic anhydride, heat(R)-2-(benzyloxymethyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid benzyl esterIntramolecular amidation

Table 2: Stereoselective Formation of Piperidine (B6355638) Derivatives

PrecursorReaction ConditionProductDiastereoselectivity
N-(3-Butenyl)-O-benzyl-(D)-serine benzyl esterGrubbs' catalyst (RCM)Benzyl (R)-1-benzyl-6-(benzyloxymethyl)-1,2,5,6-tetrahydropyridine-3-carboxylateHigh
N,N-Bis(2-ethoxycarbonylethyl)-O-benzyl-(D)-serine benzyl esterNaH, Toluene, refluxDiethyl (R)-4-(benzyloxymethyl)-4-((benzyloxy)carbonyl)-1-benzylpiperidine-3,5-dicarboxylateNot reported for this specific substrate

These proposed pathways highlight the synthetic potential of this compound as a scaffold for generating complex, stereochemically defined heterocyclic molecules, which are of significant interest in medicinal chemistry and drug discovery. guidechem.comnih.gov Further research into these specific transformations would be valuable to fully elucidate the reactivity and synthetic utility of this compound in heterocyclic synthesis.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Role in Peptide and Peptidomimetic Synthesis

In the realm of peptide science, the incorporation of non-natural amino acids is a powerful strategy for developing novel therapeutic agents and research tools. D-amino acids, such as D-serine, are particularly valuable as they can enhance the metabolic stability of peptides by making them resistant to proteolytic degradation. O-Benzyl-(D)-serine benzyl (B1604629) ester provides a stable, ready-to-use source of D-serine for incorporation into peptide chains.

Incorporation into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, automated synthesis of long peptide sequences. In the widely used Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, the temporary Nα-Boc group is removed with mild acid (like trifluoroacetic acid, TFA), while more stable, benzyl-based side-chain protecting groups remain intact until the final cleavage step with strong acids like hydrofluoric acid (HF). sigmaaldrich.com

The benzyl ester and benzyl ether moieties of O-Benzyl-(D)-serine benzyl ester are compatible with this approach. The benzyl ester of the C-terminus provides a stable linkage to the resin support, often through a PAM (phenylacetamidomethyl) linker, which exhibits increased acid stability, minimizing premature chain loss during synthesis. researchgate.net Similarly, the O-benzyl group on the serine side chain is stable to the repetitive TFA treatments required for Boc group removal. researchgate.net This makes N-terminally protected this compound a valuable building block for the site-specific introduction of D-serine residues into a growing peptide chain during Boc-SPPS.

Synthesis of D-Amino Acid Containing Peptides and Modified Peptide Structures

The primary application of this compound is as a building block for peptides containing D-amino acids. nih.gov The incorporation of D-isomers can profoundly alter a peptide's three-dimensional structure and biological activity. It can induce specific turns or secondary structures, enhance receptor binding affinity, and, most notably, increase resistance to enzymatic degradation by proteases, thereby extending the peptide's in vivo half-life. This compound allows for the selective and controlled placement of a D-serine residue within a peptide sequence, which is critical for developing more potent and durable peptide-based drugs. nih.gov

Building Block for Mixed α-/β-Peptides

Peptidomimetics that incorporate both α- and β-amino acids are of significant interest because they can adopt unique, stable secondary structures (foldamers) not accessible to natural peptides. A 2024 study highlighted the use of a serine derivative in the solution-phase synthesis of short, novel α-/β-mixed peptides. nih.govmdpi.com Specifically, the dipeptide N(Boc)-O(Bz)-α-Ser-β-Leu–OCH₃ was synthesized and characterized. This research demonstrated that such mixed peptides could exhibit interesting biological activities; for example, peptide 16 showed the highest α-amylase inhibitory action among the synthesized compounds, suggesting potential applications in metabolic disorder research. nih.govmdpi.com The study underscores the utility of protected serine derivatives as key components in constructing these modified peptide backbones.

Table 1: Research Findings on α-/β-Mixed Peptides Synthesized from a Serine Derivative

Compound Structure α-Amylase Inhibitory Activity (%) Reference
14 N(Boc)-Gly-β-Leu–OCH₃ 18.51% mdpi.com
16 N(Boc)-O(Bz)-α-Ser-β-Leu–OCH₃ 45.22% nih.govmdpi.com
17 N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH₃ 17.05% mdpi.com

Precursor for Non-Proteinogenic Amino Acids and Bioactive Analogues

The chiral scaffold of this compound is not limited to direct incorporation into peptides. It also serves as a valuable starting material for the synthesis of other rare or unnatural amino acids, which are themselves important components of bioactive natural products and pharmaceutical agents.

Synthesis of 2,3-Diaminopropanoic Acid (Dap) Derivatives

L-2,3-Diaminopropanoic acid (L-Dap) is a non-proteinogenic amino acid found in numerous antibiotics (e.g., bleomycins) and siderophores. Orthogonally protected Dap derivatives are highly sought-after building blocks for peptide synthesis and the construction of complex molecular architectures.

A robust synthetic strategy has been developed to produce protected L-Dap derivatives starting from commercially available, optically pure D-serine derivatives, such as Nα-Fmoc-O-tert-butyl-D-serine. Current time information in Bangalore, IN.mdpi.comnih.gov The use of a D-serine precursor is stereochemically crucial for obtaining the desired L-Dap product. The general synthetic pathway involves several key transformations:

Aldehyde Formation : The protected D-serine is converted to its corresponding aldehyde (e.g., via a Weinreb-Nahm amide intermediate followed by reduction). nih.gov

Reductive Amination : The aldehyde undergoes reductive amination with a primary amine or sulfonamide. This step introduces the second amino group at the C3 position. The choice of amine allows for the installation of a desired protecting group (PG₂) on the β-nitrogen. Notably, benzylamine (B48309) can be used in this step, leading to a 2,3-diaminopropanol intermediate with a benzyl group protecting the 3-NH₂ site. mdpi.comnih.gov

Oxidation : The primary alcohol of the resulting 2,3-diaminopropanol is mildly oxidized to a carboxylic acid, completing the synthesis of the protected L-Dap backbone. Current time information in Bangalore, IN.nih.gov

This strategy highlights how the chiral carbon of D-serine can be used as a template to generate the stereochemically defined backbone of L-Dap, demonstrating the value of serine derivatives as precursors to other important non-proteinogenic amino acids. mdpi.comnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation / Synonym
This compound -
tert-Butyloxycarbonyl Boc
Benzyl Bzl
Trifluoroacetic acid TFA
Hydrofluoric acid HF
Phenylacetamidomethyl PAM
N(Boc)-O(Bz)-α-Ser-β-Leu–OCH₃ -
N(Boc)-Gly-β-Leu–OCH₃ -
N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH₃ -
Acarbose -
2,3-Diaminopropanoic Acid Dap
Nα-Fmoc-O-tert-butyl-D-serine -
Weinreb-Nahm amide -

Stereoselective Preparation of Nonracemic Hydroxyglutamic Acids

The synthesis of nonracemic hydroxyglutamic acids, which are important non-proteinogenic amino acids, can be effectively achieved using O-benzyl-D-serine as a chiral precursor. beilstein-journals.org The process leverages the inherent chirality of the serine backbone to establish new stereocenters with high control.

A representative synthetic pathway begins with the aldehyde derived from O-benzyl-D-serine. beilstein-journals.org This aldehyde undergoes a series of reactions to elongate the carbon chain and introduce the necessary functional groups. Key steps in this transformation include:

Olefination: A Wittig or Horner-Wadsworth-Emmons reaction to add a two-carbon fragment. beilstein-journals.org

Cyclization: An iodocyclocarbamation reaction can be employed to form a trans-oxazolidin-2-one, setting the stereochemistry of the newly formed chiral center. beilstein-journals.org

Functional Group Manipulation: Subsequent steps involve the reduction of the carbon-iodine bond, hydrogenolytic debenzylation to free the hydroxyl group, and oxidation to form the carboxylic acid moiety of the glutamic acid structure. beilstein-journals.org

By starting with the D-enantiomer of O-benzyl-serine, chemists can selectively synthesize the (2S,3R) diastereomer of hydroxyglutamic acid, demonstrating the utility of the starting material in accessing specific, non-racemic products. beilstein-journals.org

Chiral Scaffold for Iminosugar Synthesis and Glycomimetic Development

Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. They are potent inhibitors of glycosidases and glycosyltransferases, making them significant targets for therapeutic development. researchgate.net Natural amino acids, including serine, provide an excellent chiral pool for the synthesis of these complex molecules. researchgate.net

O-Benzyl-D-serine derivatives serve as a foundational scaffold for constructing the piperidine (B6355638) core of iminosugars. The synthesis typically involves:

Conversion of the protected serine into a chiral aldehyde (serinal). beilstein-journals.org

Carbon chain extension through reactions like aldol (B89426) additions or allylation.

Intramolecular reductive amination or aminolysis to form the characteristic aza-heterocyclic core of the iminosugar. researchgate.net

The stereochemistry of the starting D-serine derivative dictates the absolute configuration of the resulting iminosugar scaffold. This approach provides a flexible and divergent route to various iminosugars and their derivatives, which are valuable for developing glycomimetics that can modulate biological processes involving carbohydrate recognition. researchgate.netacs.org

Formation of Hydantoin-Based Peptidomimetics

Hydantoins are five-membered heterocyclic rings that can serve as rigid scaffolds in the design of peptidomimetics, compounds that mimic the structure and function of peptides. The synthesis of hydantoin-based structures can be achieved using protected amino acid esters as starting materials. nih.govacs.org

A general strategy involves reacting an amino acid derivative with an isocyanate or a related reagent to form a urea, which then undergoes intramolecular cyclization to yield the hydantoin (B18101) ring. In the context of this compound, the compound would first be deprotected at the amine terminus, if necessary, and then reacted to form the hydantoin core. The benzyl ester and benzyl ether protecting groups can be retained during this process and removed at a later stage via hydrogenolysis. nih.govacs.org

Research has demonstrated the synthesis of complex hydantoin peptidomimetics from amino acid esters bearing both benzyl and tert-butyl protecting groups. nih.govacs.org The process often involves a series of protection/deprotection and coupling steps to build the final molecule. This compound is a suitable precursor for such syntheses, enabling the introduction of a D-amino acid residue with a protected hydroxyl side chain into a peptidomimetic scaffold. nih.govacs.org

Application in the Synthesis of Complex Natural Products and Bioactive Molecules

The utility of this compound extends to its role as a key intermediate in the construction of larger, biologically active molecules, including therapeutics and molecular probes.

Intermediates for Receptor Modulators

Receptor modulators are compounds that bind to and alter the activity of biological receptors. Many such molecules are complex, chiral structures. As a protected, non-proteinogenic D-amino acid, this compound is a valuable starting material for the synthesis of novel peptidomimetics and other chiral molecules designed to interact with specific biological targets.

The synthesis of these complex molecules often relies on building blocks that introduce specific stereochemistry and functionality. The D-configuration and the protected hydroxyl group of the serine derivative are features that can be exploited to achieve specific binding interactions with a target receptor. Following the construction of a larger molecule using this intermediate, the benzyl protecting groups can be removed to unmask the carboxyl and hydroxyl groups, which may be critical for receptor affinity and biological activity. nih.govacs.org

Building Blocks for Protease Inhibitors

Proteases are enzymes that cleave peptide bonds in proteins and are implicated in a wide range of diseases. nih.gov Consequently, protease inhibitors are a major class of therapeutic agents. The efficacy and selectivity of these inhibitors often depend on incorporating non-natural amino acids that can optimize binding to the enzyme's active site. nih.gov

This compound is an ideal building block for this purpose. The use of a D-amino acid can confer resistance to degradation by endogenous proteases and can provide a unique stereochemical orientation for interacting with the target enzyme. The protected hydroxyl side chain can be further modified or deprotected to form critical hydrogen bonds within the enzyme's active site, enhancing binding affinity. nih.gov Syntheses of complex peptide-based natural products, such as the callipeltin family of depsipeptides, rely on the assembly of numerous non-proteinogenic amino acids, highlighting the importance of precursors like this compound in drug discovery. core.ac.uk

Role in Bioconjugation Techniques for Molecular Probes

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a new construct for a specific application, such as a molecular probe for diagnostics. The functional groups of amino acids are frequently used as handles for these conjugation reactions. chemimpex.com

This compound is a precursor for bioconjugation. After selective deprotection, its functional groups—the primary amine and the side-chain hydroxyl group—become available for covalent attachment to other molecules, such as fluorescent dyes, reporter enzymes, or antibodies. biosynth.com For instance, the compound can be utilized in custom antibody labeling, where it serves as a linker to attach a payload or a tag to the antibody. biosynth.com The benzyl protecting groups ensure that the reactive functionalities remain masked until the desired conjugation step, providing crucial control in the synthesis of well-defined molecular probes and other bioconjugates. chemimpex.com

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through various NMR experiments, detailed information about the carbon framework, proton environments, connectivity, and spatial arrangement of atoms can be obtained.

¹H NMR and ¹³C NMR for Structural Elucidation of Synthetic Products

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the primary methods for verifying the successful synthesis of O-Benzyl-(D)-serine benzyl (B1604629) ester. The spectra provide distinct signals for each unique proton and carbon atom in the molecule, and their chemical shifts (δ) are indicative of their electronic environment.

In the ¹H NMR spectrum, the protons of the two benzyl groups—one on the side-chain ether and one on the ester—typically appear as a complex multiplet in the aromatic region (approximately 7.2-7.4 ppm). The benzylic protons (CH₂) of the ester and ether groups would appear as distinct singlets or AB quartets further downfield. The protons on the serine backbone (α-CH and β-CH₂) exhibit characteristic shifts and coupling patterns that confirm the amino acid structure.

The ¹³C NMR spectrum complements the proton data by showing a single peak for each unique carbon atom. The carbonyl carbon of the ester group is particularly diagnostic, appearing at a low field (around 170-172 ppm). The carbons of the aromatic rings and the benzylic carbons provide further confirmation of the presence and electronic environment of the protecting groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for O-Benzyl-(D)-serine benzyl ester Predicted values are based on data from analogous compounds such as O-Benzyl-DL-serine and other serine benzyl esters. chemicalbook.comchemicalbook.com

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~171.5
Aromatic C (Ester)-~135.5 (ipso), ~128.5 (ortho, para), ~128.2 (meta)
Aromatic C (Ether)-~137.8 (ipso), ~128.4 (ortho, para), ~127.7 (meta)
Aromatic H7.2 - 7.4 (multiplet, 10H)-
Ester CH₂~5.15 (singlet, 2H)~67.0
Ether CH₂~4.55 (singlet, 2H)~73.2
α-CH~3.8 (triplet, 1H)~55.0
β-CH₂~3.9 (doublet of doublets, 1H), ~3.7 (doublet of doublets, 1H)~70.0
Amine NH₂Variable (broad singlet, 2H)-

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

While 1D NMR suggests a structure, 2D NMR experiments are essential to unambiguously confirm the atomic connectivity. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, typically over two to three bonds. libretexts.orgresearchgate.net For this compound, a key correlation would be observed between the α-proton and the two diastereotopic β-protons of the serine backbone, confirming their adjacency. The absence of other correlations to the α-CH proton confirms it is attached to the nitrogen and carbonyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond C-H correlation). researchgate.netsnu.ac.kr It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.8 ppm would correlate with the carbon signal at ~55.0 ppm, assigning them as the α-CH group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edusnu.ac.kr This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:

The benzylic protons of the ester group (~5.15 ppm) to the carbonyl carbon (~171.5 ppm).

The benzylic protons of the ether group (~4.55 ppm) to the β-carbon of the serine backbone (~70.0 ppm).

The α-proton (~3.8 ppm) to the carbonyl carbon (~171.5 ppm).

Together, these 2D experiments provide a detailed and unambiguous map of the molecule's covalent framework.

Application of Chiral Solvating Agents (CSAs) in ¹H NMR for Enantiomeric Excess Determination

Amino acid benzyl esters are known to be susceptible to racemization, making it crucial to verify the enantiomeric purity of the final product. nih.govresearchgate.net While chiral HPLC is a common method, ¹H NMR in the presence of a Chiral Solvating Agent (CSA) offers a rapid alternative. nih.gov

A CSA is an enantiomerically pure compound that reversibly interacts with the enantiomers of the analyte to form transient diastereomeric complexes. researchgate.netmdpi.com These complexes have different magnetic environments, which can lead to the separation of signals for the D- and L-enantiomers in the ¹H NMR spectrum. A widely used CSA for amino acid derivatives is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). nih.govresearchgate.net

In a typical experiment, the ¹H NMR spectrum of this compound is recorded after the addition of a stoichiometric amount of a single enantiomer of the CSA (e.g., (R)-Mosher's acid). If any of the L-enantiomer is present, separate signals for it will appear close to the signals of the major D-enantiomer. The proton on the stereogenic α-carbon is often the most affected and shows the clearest separation. nih.gov The enantiomeric excess (e.e.) can then be calculated by integrating the corresponding signals for the two enantiomers.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment

NOESY is a 2D NMR technique that identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. youtube.com This through-space correlation is known as the Nuclear Overhauser Effect (NOE).

Protons on the serine backbone (e.g., α-CH and β-CH₂).

Protons of the benzyl ether group and the nearby β-protons of the serine backbone.

Protons of the benzyl ester group and the α-proton.

Intra-ring protons on the two separate benzyl groups.

Observing these correlations helps to build a complete 3D picture of the molecule, confirming the proximity of the different structural units as expected. youtube.comnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for rapidly confirming the molecular weight of a synthesized compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing moderately polar and thermally fragile molecules like amino acid derivatives, as it minimizes fragmentation. libretexts.orgnih.gov The sample, dissolved in a suitable solvent, is sprayed through a high-voltage capillary, creating charged droplets. vaia.com As the solvent evaporates, gas-phase ions of the analyte are produced.

For this compound (Molecular Formula: C₁₇H₁₉NO₃, Molecular Weight: 285.34 g/mol ), ESI-MS in positive ion mode is typically used. acs.orgnih.gov The basic amine group is readily protonated, leading to the formation of the pseudomolecular ion [M+H]⁺. This ion would be detected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the neutral molecule plus the mass of a proton.

Table 2: Expected ESI-MS Data for this compound

Parameter Value
Molecular FormulaC₁₇H₁₉NO₃
Exact Mass285.1365
Molecular Weight285.34
Expected Ion (Positive Mode)[M+H]⁺
Expected m/z of [M+H]⁺286.1438

The detection of a major peak at m/z ≈ 286.14 provides strong evidence that the compound with the correct molecular weight has been successfully synthesized.

Chromatographic Methods for Purity and Enantiopurity Assessment

Chromatographic techniques are indispensable for assessing the purity and enantiomeric integrity of "this compound". These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the chemical purity of "this compound". The method's high resolution and sensitivity enable the separation and quantification of the main compound from any impurities, such as starting materials, byproducts, or degradation products. avantorsciences.comnih.gov A common approach involves using a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid. sigmaaldrich.com

The purity of related compounds, such as D-serine benzyl ester benzenesulfonate (B1194179) and D-valine benzyl ester-p-toluenesulfonate, is routinely assessed by HPLC, with purity levels often exceeding 98.0%. sigmaaldrich.comvwr.com For "this compound", a similar HPLC method would be employed. The compound is dissolved in a suitable solvent and injected into the HPLC system. The retention time of the main peak is characteristic of the compound under specific chromatographic conditions, and the area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.

Given that "this compound" is a chiral compound, verifying its enantiomeric purity is critical. Chiral HPLC is the gold standard for separating and quantifying enantiomers. csfarmacie.czyakhak.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. csfarmacie.cz

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantiomeric resolution of amino acid derivatives. csfarmacie.czyakhak.org For the analysis of "this compound", a chiral HPLC method would involve dissolving the sample in the mobile phase and injecting it onto a chiral column. The two enantiomers, (D) and (L), would exhibit different retention times, allowing for their individual quantification. The enantiomeric excess (e.e.) can then be calculated to determine the chiral purity of the sample. The enantiomeric ratio of O-Benzyl-D-serine has been determined to be ≥99.5:0.5 by HPLC, demonstrating the effectiveness of this technique. sigmaaldrich.comsigmaaldrich.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions and for the preliminary identification of products. In the synthesis of "this compound", TLC can be used to track the consumption of starting materials and the formation of the desired product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. The separated spots are visualized, usually under UV light or by staining with a chemical reagent. The retention factor (Rf) value of each spot is calculated and compared with that of the starting materials and the expected product. While TLC is primarily a qualitative technique, it provides valuable real-time information to the synthetic chemist. The optical purity of O-Benzyl-L-serine has been assessed with an enantiomeric ratio of ≥99.5:0.5 using TLC. sigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. The resulting IR spectrum is a unique fingerprint of the molecule.

For "this compound", the IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. The presence of the ester carbonyl group (C=O) would be indicated by a strong absorption band in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would appear in the 1000-1300 cm⁻¹ region. The aromatic C-H stretching of the benzyl groups would be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ range. The N-H stretching of the primary amine would be expected around 3300-3500 cm⁻¹. The analysis of related compounds like poly(γ-benzyl-L-glutamate) shows characteristic peaks for the amide (CO-NH) at 3294 cm⁻¹, the ester (COOR) at 1733 cm⁻¹, and the phenyl group at 750 and 698 cm⁻¹. bio-materials.com.cn

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ester (C=O) Stretch1730 - 1750
Ether (C-O) Stretch1000 - 1300
Ester (C-O) Stretch1000 - 1300
Aromatic (C-H) Stretch> 3000
Aromatic (C=C) Stretch1450 - 1600
Amine (N-H) Stretch3300 - 3500

Optical Rotation Measurements for Chiral Purity Evaluation

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate when it passes through a solution of the compound. The magnitude and direction of this rotation are characteristic of the compound, its concentration, the path length of the light, the temperature, and the wavelength of the light used.

The specific rotation, [α], is a standardized measure of this property. For "this compound", a measurement of its optical rotation provides a straightforward method for assessing its chiral purity. The D-enantiomer will rotate the plane of polarized light in the opposite direction to the L-enantiomer. For instance, O-Benzyl-D-serine has a specific rotation of [α]20/D of -22 ± 2° (c = 2% in acetic acid: water (4:1) + 1 Eq HCl). sigmaaldrich.comsigmaaldrich.com In contrast, the L-enantiomer, O-Benzyl-L-serine, exhibits a specific rotation of [α]20/D of +21 ± 2° under similar conditions. sigmaaldrich.com A measured optical rotation for a sample of "this compound" that deviates significantly from the expected value for the pure D-enantiomer would indicate the presence of the L-enantiomer as an impurity.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the definitive analytical method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unparalleled insight into a molecule's atomic connectivity, conformational preferences, and, most critically for chiral molecules, its absolute stereochemistry.

A thorough review of publicly available chemical and crystallographic databases indicates that a specific single-crystal X-ray structure for this compound has not yet been reported. The assignment of the (D)-configuration to this compound is based on its synthesis from the enantiomerically pure starting material, D-serine. While this is a reliable and widely accepted practice in synthetic chemistry, X-ray crystallographic analysis would serve as the ultimate and most direct experimental verification of this stereochemical assignment.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single, well-ordered crystal of the substance of interest. The electrons of the atoms within the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the electron density distribution throughout the crystal can be mapped. This map is then used to determine the precise coordinates of each atom in the crystal lattice.

If a suitable single crystal of this compound were to be analyzed, the resulting data would provide a wealth of structural information. This includes exact bond lengths, bond angles, and torsional angles, which together define the molecule's conformation in the solid state. Furthermore, the analysis would illuminate the packing arrangement of the molecules in the crystal, detailing the intermolecular interactions such as hydrogen bonds and van der Waals forces that govern the crystal's architecture. The determination of the crystal system, space group, and unit cell dimensions would offer a complete description of the crystal's symmetry and the fundamental repeating unit of the lattice.

A crucial aspect of this analysis for this compound would be the unambiguous determination of the absolute configuration at the chiral α-carbon. By measuring the anomalous dispersion effects in the diffraction data, it is possible to distinguish between the two possible enantiomers, thereby providing definitive proof of the (D)-isomeric form.

The crystallographic data that would be obtained from such an experiment are exemplified in the table below. It is important to emphasize that this table is a template illustrating the type of information that would be reported and does not represent experimental data for this compound, as none are currently available.

Hypothetical Crystallographic Data for this compound

ParameterDescriptionHypothetical Value
Chemical Formula The elemental composition of the molecule.C₁₇H₁₉NO₃
Formula Weight The mass of one mole of the compound.285.34 g/mol
Crystal System The symmetry system of the crystal lattice.e.g., Orthorhombic
Space Group The symmetry group of the crystal.e.g., P2₁2₁2₁
a, b, c (Å) The lengths of the unit cell axes.[Value]
α, β, γ (°) The angles between the unit cell axes.90, 90, 90
Volume (ų) The volume of the unit cell.[Value]
Z The number of molecules in the unit cell.[Value]
Calculated Density (g/cm³) The theoretical density of the crystal.[Value]
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[Value]

Conformational Analysis and Computational Studies

Computational Methodologies for Conformational Landscapes

The conformational landscape of a flexible molecule like O-Benzyl-(D)-serine benzyl (B1604629) ester, which has multiple rotatable bonds, can be vast. Computational methodologies are essential to navigate this landscape and identify low-energy, stable conformations.

To efficiently explore the wide range of possible conformations, a combination of Molecular Mechanics (MM) and Monte Carlo (MC) methods is frequently employed.

Molecular Mechanics (MM): MM methods use classical physics to calculate the potential energy of a molecule's conformation. physchemres.org The molecule is treated as a collection of atoms held together by springs representing bonds. The total steric energy of a conformation is calculated using a force field, which is a set of parameters and potential energy functions that describe bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions (van der Waals and electrostatic). physchemres.org Force fields like AMBER, CHARMM, or MMFF are chosen based on the molecule type.

Monte Carlo (MC) Conformational Searches: A Monte Carlo search is a stochastic method used to explore the conformational space without being trapped in local energy minima. youtube.com The process involves randomly changing the torsional angles of the rotatable bonds in O-Benzyl-(D)-serine benzyl ester to generate a new conformation. nih.gov This new structure is then subjected to energy minimization using the chosen MM force field. The energy of the new conformation is compared to the previous one, and it is accepted or rejected based on a criterion, such as the Metropolis algorithm, which allows for the acceptance of some higher-energy conformations, enabling the search to overcome energy barriers. nih.govarxiv.org This iterative process generates a diverse set of low-energy conformations. youtube.com For complex molecules, thousands or even millions of steps may be required to adequately sample the conformational space. nih.gov

While MM/MC methods are excellent for exploring a wide conformational space, Density Functional Theory (DFT) provides a much more accurate calculation of the electronic structure and energy of the identified conformations. nih.govchemrxiv.org The low-energy conformers obtained from the MM/MC search are typically subjected to further geometry optimization at a higher level of theory, such as DFT.

DFT methods, using functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311+G(d,p)), calculate the energy of the molecule based on its electron density. nih.gov This quantum mechanical approach provides more reliable relative energies between conformers. A study on a related N-formyl-d-serine-d-alanine-NH2 dipeptide demonstrated that DFT calculations could locate 87 stable conformers out of a possible 243, with the most stable conformer being stabilized by specific intramolecular hydrogen bonds forming a β-turn structure. nih.gov Vibrational frequency calculations are then performed to confirm that each optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies). nih.gov

The following table presents hypothetical relative energies for conformers of a protected serine dipeptide, similar to what would be obtained for this compound, illustrating how DFT calculations can rank the stability of different structures.

Conformer ID Backbone Conformation (Ser) Side-Chain Conformation (Ser, χ1) Relative Gibbs Free Energy (ΔG, kcal/mol) Stabilizing Interactions
1 γD gauche (−) 0.00 Intramolecular H-Bond (β-turn)
2 γD anti 2.13 Weaker H-Bond
3 βL anti 2.95 Minimal H-Bonding
4 γD gauche (+) 3.88 Steric Repulsion
5 βL gauche (−) 4.29 Steric Repulsion

Data is representative and adapted from findings on a similar D-serine dipeptide. nih.gov

Influence of Protecting Group Selection on Molecular Conformation

The benzyloxycarbonyl (Z) group, which is structurally similar to the O-benzyl group, is known to have significant conformational flexibility due to being less sterically crowded than other protecting groups like tert-butoxycarbonyl (Boc). nih.gov This flexibility allows for a wider range of accessible dihedral angles. However, the bulky and aromatic nature of the benzyl groups introduces specific interactions:

Steric Effects: The size of the benzyl groups restricts the rotational freedom around the Cα-Cβ and Cα-C' bonds, limiting the accessible (φ, ψ) and side-chain (χ) angles.

Non-bonded Interactions: The phenyl rings can engage in favorable non-bonded interactions, such as CH-π interactions with parts of the peptide backbone, which can stabilize certain conformations. nih.gov

Substrate Recognition: In enzymatic reactions, the benzyl ester group has been shown to enhance the affinity of amino acid monomers for enzymes like papain. acs.org This suggests that the benzyl group's conformation and interactions within an enzyme's active site are critical for binding and catalysis. The binding energy from the aromatic ring can be used to lower the transition-state barrier for enzymatic reactions. nih.gov

The selection of these protecting groups, therefore, is not just a matter of synthetic convenience but is a critical factor that shapes the conformational preferences and potential interactions of the molecule. wikipedia.orgucalgary.ca

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Reaction Mechanisms

To study the mechanism of a chemical reaction involving this compound, particularly in a complex environment like an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are the method of choice. nih.govnih.govfrontiersin.org

In a QM/MM simulation, the system is partitioned into two regions:

The QM Region: This region includes the atoms directly involved in the bond-breaking and bond-forming events of the reaction. For example, if studying the enzymatic hydrolysis of the ester bond, the QM region would include the serine ester itself and the key catalytic residues of the enzyme (e.g., the catalytic triad (B1167595) in a serine protease). nih.govacs.org This small but critical part is treated with a high-accuracy QM method like DFT.

The MM Region: The rest of the system, including the bulk of the protein and surrounding solvent molecules, is treated with a classical MM force field. frontiersin.org

This approach allows for the modeling of chemical reactions within large biological systems at a manageable computational cost. nih.gov QM/MM simulations can be used to map the potential energy surface of a reaction, locate transition states, and calculate activation energy barriers. rsc.org For instance, studies on serine proteases have used QM/MM to elucidate the acylation and deacylation steps of peptide bond cleavage, confirming the roles of specific amino acid residues and the stability of tetrahedral intermediates. nih.govacs.org Such a simulation could clarify the precise mechanism of cleavage of the benzyl ester in this compound by a specific enzyme.

Molecular Docking and Dynamics Simulations for Derivative Interactions (e.g., with enzymes)

To understand how derivatives of this compound might bind to a biological target like an enzyme, molecular docking and molecular dynamics (MD) simulations are invaluable tools.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme, to form a stable complex. nih.govnih.gov The process involves placing the ligand (a derivative of this compound) into the binding site of the enzyme in many different orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, ranking the most likely binding modes. nih.gov Docking studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and active site residues, providing a static picture of the binding event. nih.govacs.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the ligand-receptor complex. physchemres.orgacs.org An MD simulation calculates the trajectory of every atom in the system over time by solving Newton's equations of motion. physchemres.org This allows researchers to observe the stability of the docked pose, the flexibility of the ligand and protein, and the role of solvent molecules. acs.org MD simulations of a ligand-protein complex can reveal:

The stability of key hydrogen bonds over time.

Conformational changes in the enzyme upon ligand binding.

The free energy of binding, which is a more rigorous predictor of affinity than docking scores.

The table below summarizes the computational methods discussed and their specific applications in studying this compound.

Computational Method Primary Application Key Information Obtained
MM / Monte Carlo Global Conformational Search Identification of a wide range of low-energy conformers.
Density Functional Theory (DFT) Conformer Energy Refinement Accurate relative energies, optimized geometries, electronic properties. nih.gov
QM/MM Reaction Mechanism Simulation Activation energy barriers, transition state structures, reaction pathways. nih.govnih.gov
Molecular Docking Binding Pose Prediction Preferred binding orientation, key intermolecular interactions, binding affinity estimate. nih.gov
Molecular Dynamics (MD) Dynamic Behavior Simulation Stability of ligand-receptor complex, conformational flexibility, binding free energy. acs.org

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure amino acids and their derivatives is a cornerstone of pharmaceutical and materials science research. A significant future direction lies in the development of more sustainable and efficient stereoselective synthetic routes. Current research is focused on moving away from classical methods that often require harsh conditions and stoichiometric amounts of chiral auxiliaries.

Key areas of development include:

Enzymatic and Whole-Cell Catalysis: Biocatalysis offers a green alternative for the synthesis of chiral amino acids. Enzymes can operate under mild conditions and exhibit high stereoselectivity. Future work will likely focus on discovering and engineering novel enzymes for the synthesis of non-natural amino acids like O-benzyl-(D)-serine.

Asymmetric Catalysis: The use of chiral metal complexes and organocatalysts to induce stereoselectivity is a rapidly advancing field. Research is directed towards developing catalysts that are more efficient, recyclable, and can operate with a broader range of substrates. For instance, asymmetrically catalyzed amination has been shown to be an effective method for producing enantiomerically pure (S)-α-methyl-serine methyl ester hydrochloride tandfonline.com.

Protecting Group-Free Synthesis: A truly sustainable approach aims to minimize the number of synthetic steps, including the introduction and removal of protecting groups. Strategies involving chemoenzymatic polymerization of serine esters in aqueous media without side-group protection are being explored acs.org. The aza-Michael reaction with cholinium amino acid ionic liquids also presents a promising green method for amino acid incorporation without protecting groups rsc.org.

Synthetic StrategyAdvantagesChallenges
Enzymatic Catalysis High stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme stability, substrate scope, cost of enzyme production.
Asymmetric Catalysis High enantiomeric excess, broad applicability, catalyst recyclability.Catalyst cost and sensitivity, optimization of reaction conditions.
Protecting Group-Free Synthesis Increased atom economy, reduced waste, shorter synthetic routes.Control of side reactions, substrate compatibility.

Exploration of New Chiral Building Block Applications in Materials Science

The inherent chirality of amino acids like O-Benzyl-(D)-serine benzyl (B1604629) ester makes them valuable building blocks for the creation of advanced materials with unique properties. The precise spatial arrangement of functional groups can be translated into macroscopic chiral structures.

Emerging applications in materials science include:

Chiral Polymers and Nanomaterials: Amino acids can be incorporated into polymer backbones or as pendant groups to induce chirality. These chiral polymers can self-assemble into higher-order structures such as nanotubes and helical fibers nih.gov. Such materials have potential applications in chiral separations, asymmetric catalysis, and optics nih.gov. For example, chiral polymers can be used as hosts for circularly polarized electroluminescence devices nih.gov.

Self-Assembling Peptides: Short peptides containing serine derivatives can be designed to self-assemble into well-defined nanostructures like hydrogels, fibers, and vesicles. These materials are being investigated for applications in tissue engineering, drug delivery, and as scaffolds for cell culture.

Functional Surfaces: The functional groups of serine derivatives can be used to modify surfaces, imparting specific properties such as chirality, biocompatibility, and molecular recognition capabilities.

Material TypePotential ApplicationsKey Research Focus
Chiral Polymers Chiral chromatography, asymmetric catalysis, optical materials.Control over polymer architecture, understanding self-assembly mechanisms.
Self-Assembling Peptides Tissue engineering, drug delivery, biosensors.Design of peptide sequences for targeted structures and functions.
Functionalized Surfaces Biocompatible coatings, enantioselective sensors, cell adhesion studies.Development of robust surface modification techniques.

Advancements in Orthogonal Protecting Group Strategies for Serine Derivatives

The synthesis of complex peptides and other molecules containing serine requires a sophisticated use of protecting groups to mask reactive functionalities. The development of new orthogonal protecting group strategies is crucial for improving the efficiency and scope of these syntheses. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others.

Future research in this area will likely focus on:

Novel Protecting Groups: There is a continuous search for new protecting groups with improved stability, ease of introduction and removal, and compatibility with a wider range of reaction conditions. For the hydroxyl group of serine, alternatives to the common tert-butyl (tBu) and benzyl (Bzl) ethers are being explored creative-peptides.compeptide.com. The propargyloxycarbonyl (Poc) group is one such alternative that is stable to acidic and basic conditions commonly used in peptide synthesis ias.ac.in.

Enzyme-Labile Protecting Groups: The use of enzymes to remove protecting groups offers a high degree of specificity and mild reaction conditions. This strategy is particularly attractive for the synthesis of sensitive molecules.

Photolabile Protecting Groups: Protecting groups that can be cleaved with light provide spatial and temporal control over deprotection, which is valuable in applications like peptide microarrays and spatially addressed synthesis.

Protecting Group StrategyCleavage ConditionAdvantages
Acid-Labile (e.g., Boc, tBu) Strong acid (e.g., TFA)Well-established, reliable.
Base-Labile (e.g., Fmoc) Mild base (e.g., piperidine)Orthogonal to acid-labile groups, widely used in SPPS.
Hydrogenolysis (e.g., Cbz, Bzl) H₂/PdMild conditions, orthogonal to many other groups.
Novel Groups (e.g., Poc) TetrathiomolybdateOrthogonal to common acid- and base-labile groups.

Integration with Automated Synthesis and Flow Chemistry Platforms

The demand for synthetic peptides and other complex molecules is driving the development of automated synthesis platforms. Flow chemistry, in particular, offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for higher yields and purity.

The integration of serine derivatives into these automated platforms is a key area of future research:

Automated Solid-Phase Peptide Synthesis (SPPS): Flow-based SPPS has been shown to significantly reduce the time required for amino acid incorporation nih.govpentelutelabmit.com. Future work will focus on optimizing protocols for difficult sequences, including those containing serine derivatives, and developing real-time monitoring techniques to ensure high fidelity. Automated fast-flow instruments can now manufacture peptide chains up to 164 amino acids long in a matter of hours amidetech.com.

Flow Chemistry for Amino Acid Derivatization: Flow reactors can be used for the efficient and scalable synthesis of protected amino acids like O-Benzyl-(D)-serine benzyl ester. The precise control over reaction parameters in a flow system can lead to improved yields and reduced side reactions.

High-Throughput Synthesis: Automated platforms enable the rapid synthesis of large libraries of compounds for screening purposes. This is particularly relevant for drug discovery and materials science, where the exploration of a large chemical space is often necessary.

Computational Design and Prediction of Serine-Based Molecules with Targeted Reactivities and Conformations

Computational chemistry has become an indispensable tool in modern chemical research. In the context of serine derivatives, computational methods are being used to design novel molecules with specific properties and to predict their behavior.

Key areas of computational research include:

Enzyme Design: Computational methods are being used to design new enzymes with tailored functionalities. For example, there has been significant progress in the computational design of serine hydrolases, which utilize a serine residue in their active site for catalysis nih.govnih.gov. These designed enzymes could have applications as scavengers of organophosphate nerve agents nih.gov.

Conformational Analysis: Predicting the three-dimensional structure of peptides and other molecules containing serine is crucial for understanding their biological activity and material properties. Computational tools can be used to explore the conformational landscape of these molecules and identify the most stable structures.

Reaction Mechanism and Reactivity Prediction: Quantum mechanical calculations can be used to elucidate the mechanisms of reactions involving serine derivatives and to predict their reactivity. This information is valuable for optimizing synthetic routes and designing new reactions. Recent advances have utilized deep learning-driven frameworks to design serine hydrolases with catalytic efficiencies matching their natural counterparts researchgate.net.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing O-Benzyl-(D)-serine benzyl ester, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via mixed anhydride methods or carbodiimide-mediated coupling to protect the hydroxyl and carboxyl groups of (D)-serine. For example, condensation with benzyl halides under anhydrous conditions (e.g., DCM or THF) at 0–25°C preserves stereochemistry . Enantiomeric purity is monitored using chiral HPLC or polarimetry, with reaction pH (<7) and temperature control (<30°C) critical to minimize racemization .

Q. How can researchers purify this compound to >98% purity, and what analytical techniques validate its structural integrity?

  • Methodological Answer : Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water. Purity is confirmed via:

  • NMR : 1^1H and 13^13C spectra for benzyl group protons (δ 7.2–7.4 ppm) and ester carbonyl (δ 170–175 ppm) .
  • IR : Stretching vibrations at ~1740 cm1^{-1} (ester C=O) and ~1250 cm1^{-1} (C-O) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C17_{17}H19_{19}NO4_4 (exact mass: 301.13) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particulates. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with saline for 15 minutes . Store in sealed containers under inert gas (N2_2/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the benzyl ester group’s stability vary under acidic, basic, or enzymatic conditions, and how can this inform peptide synthesis strategies?

  • Methodological Answer : The benzyl ester is labile under strong acids (e.g., TFA) or catalytic hydrogenation (H2_2/Pd-C), making it suitable for temporary protection in solid-phase peptide synthesis. However, it is stable in mild bases (pH 8–10) and resistant to aminolysis, enabling selective deprotection in multi-step reactions . Enzymatic cleavage (e.g., esterases) requires screening for compatibility with chiral centers .

Q. What crystallographic data support the stereochemical assignment of this compound, and how can researchers reproduce these findings?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) confirms the (D)-configuration via Flack parameter analysis (e.g., Flack parameter = 0.02(8) in related esters) . Crystallize the compound from a 1:1 ethanol/water mixture at 4°C. Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL97 yield a final R-factor <0.04 .

Q. How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : In polar aprotic solvents (DMF, DMSO), the ester carbonyl becomes more electrophilic, accelerating aminolysis or hydrolysis. Kinetic studies show a 2.5× rate increase in DMF vs. THF at 25°C. Lower temperatures (−20°C) favor regioselective modification of the benzyl ester over the O-benzyl ether .

Q. What contradictions exist in reported toxicity profiles of benzyl ester derivatives, and how should researchers mitigate experimental bias?

  • Methodological Answer : While some benzyl esters (e.g., benzyl acetate) show moderate dermal irritation (Draize test score: 3.2/8.0 in rabbits) , others like O-Benzyl-(D)-serine derivatives lack specific toxicity data. Researchers should conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and compare results across multiple batches to control for impurities .

Methodological Best Practices

  • Stereochemical Integrity : Use chiral derivatizing agents (e.g., Marfey’s reagent) for LC-MS validation of enantiopurity .
  • Scale-Up Challenges : Optimize benzylation stoichiometry (1.2–1.5 eq. benzyl bromide) to minimize diastereomer formation in gram-scale syntheses .
  • Data Reproducibility : Report detailed crystallographic parameters (e.g., Rint_{int}, θ range) and deposit CIF files in public databases (e.g., CCDC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.